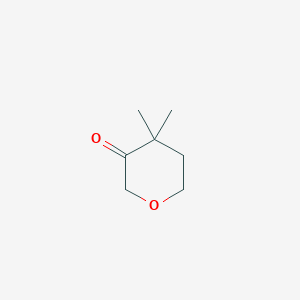

4,4-dimethyldihydro-2H-pyran-3(4H)-one

Overview

Description

3,4-Dihydro-2H-pyran, also known as DHP, is an organic intermediate often used as a protecting group . It’s a cyclic ether with a six-membered ring structure, including one oxygen atom and one double bond .

Synthesis Analysis

3,4-Dihydro-2H-pyran can be synthesized from tetrahydropyranol through a dehydration and ring expansion process .Molecular Structure Analysis

The molecular formula of 3,4-Dihydro-2H-pyran is C5H8O, with a molecular weight of 84.12 . It includes a six-membered ring structure with one oxygen atom and one double bond .Physical And Chemical Properties Analysis

3,4-Dihydro-2H-pyran is a liquid at 20°C. It has a boiling point of 86°C, a density of 0.922 g/mL at 25°C, and a refractive index of 1.440 at 20°C. It is soluble in water (20 g/L at 20°C) and most organic solvents .Scientific Research Applications

- Researchers employ it in Diels-Alder reactions, ring-opening reactions, and cyclization processes to create complex molecules. The compound’s reactivity and stability make it valuable for constructing natural products, pharmaceuticals, and functional materials .

- Flavor chemists use it as a precursor to synthesize esters, lactones, and other flavor compounds. These derivatives enhance the taste and smell of food, beverages, and cosmetics .

- Its presence in essential oils and plant extracts contributes to their overall fragrance profile. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) aid in identifying and quantifying this compound .

- Scientists incorporate it into polymer chains to modify material properties, such as flexibility, solubility, and thermal stability. Applications include coatings, adhesives, and drug delivery systems .

- Researchers investigate its potential as an antifungal, antibacterial, or antiviral agent. Its structural resemblance to natural products suggests possible interactions with biological targets .

- It dissolves a wide range of organic and inorganic compounds, making it useful in green chemistry practices. Researchers explore its application in sustainable reaction media .

Organic Synthesis and Chemical Reactions

Flavor and Fragrance Industry

Natural Product Isolation and Characterization

Polymer Chemistry

Biological Activity and Medicinal Chemistry

Green Chemistry and Sustainable Solvents

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,4-dimethyloxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-4-9-5-6(7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQRVIWULDVTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

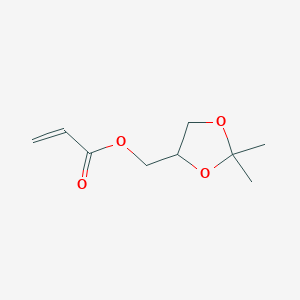

Canonical SMILES |

CC1(CCOCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-dimethyldihydro-2H-pyran-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3186836.png)

![2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3186858.png)